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molecular formula C9H10N2O2 B1311990 3-Nitro-5,6,7,8-tetrahydroquinoline CAS No. 84531-35-1

3-Nitro-5,6,7,8-tetrahydroquinoline

Cat. No. B1311990
M. Wt: 178.19 g/mol
InChI Key: HBFBJEXFVBHLIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06294566B1

Procedure details

A mixture of 1-methyl-3,5-dinitro-2-pyridone (2.4 g, 0.012 mole), cyclohexanone (1.18 g, 0.012 mole) and ammonia solution (2.0M, 120 mL) in methanol was refluxed overnight. The solvent was removed in vacuo and the residue was dissolved in ethyl acetate. The soluble portion was flash chromatographed over silica gel (eluent: 90:10 v/v ethyl acetate-hexane) to give a yellow solid (2.02 g, 94% yield).
Quantity
2.4 g
Type
reactant
Reaction Step One
Quantity
1.18 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Yield
94%

Identifiers

REACTION_CXSMILES
C[N:2]1[CH:7]=[C:6]([N+:8]([O-:10])=[O:9])[CH:5]=[C:4]([N+]([O-])=O)[C:3]1=O.[C:15]1(=O)[CH2:20]CC[CH2:17][CH2:16]1.N>CO>[N+:8]([C:6]1[CH:7]=[N:2][C:3]2[CH2:20][CH2:15][CH2:16][CH2:17][C:4]=2[CH:5]=1)([O-:10])=[O:9]

Inputs

Step One
Name
Quantity
2.4 g
Type
reactant
Smiles
CN1C(C(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-])=O
Name
Quantity
1.18 g
Type
reactant
Smiles
C1(CCCCC1)=O
Name
Quantity
120 mL
Type
reactant
Smiles
N
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
The solvent was removed in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
the residue was dissolved in ethyl acetate
CUSTOM
Type
CUSTOM
Details
chromatographed over silica gel (eluent: 90:10 v/v ethyl acetate-hexane)

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])C=1C=NC=2CCCCC2C1
Measurements
Type Value Analysis
AMOUNT: MASS 2.02 g
YIELD: PERCENTYIELD 94%
YIELD: CALCULATEDPERCENTYIELD 94.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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